

A Comparative Guide to the Thermal Stability of Dicarboxylic Acid Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicarbonic acid*

Cat. No.: *B1204607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of dicarboxylic acid salts is a critical parameter in fields ranging from materials science to pharmaceuticals. Understanding how these materials behave at elevated temperatures is essential for the synthesis of novel materials like metal oxides and carbides, for determining the shelf-life and processing conditions of active pharmaceutical ingredients (APIs), and for applications in thermochemical energy storage. This guide provides a comparative analysis of the thermal stability of various dicarboxylic acid salts, supported by experimental data and detailed protocols.

Factors Influencing Thermal Stability

The temperature at which a dicarboxylic acid salt decomposes is influenced by several key factors:

- The Metal Cation: The nature of the metal ion plays a crucial role. For salts of a given dicarboxylic acid, thermal stability is often related to the cation's size and polarizing power. For instance, within a group like the alkaline earth metals, thermal stability generally increases with increasing cationic size (down the group).[1][2][3] A smaller, more highly charged cation has a higher charge density and can polarize the anion more effectively, weakening the bonds within the dicarboxylate and facilitating decomposition at lower temperatures.[3][4]

- The Dicarboxylate Anion: The structure of the dicarboxylate ligand significantly affects stability. This includes the length of the carbon chain separating the two carboxyl groups and the presence of unsaturation. For example, studies on transition metal salts have shown that succinates (containing a $-(\text{CH}_2)_2-$ chain) are generally more thermally stable than the corresponding malonates (containing a $-\text{CH}_2-$ chain).^[5]
- The Atmosphere: The gaseous environment (oxidizing, inert, or reducing) during heating determines the final decomposition products.^[5] In an air atmosphere, metal oxides are the typical end products.^[5] In contrast, decomposition in an inert atmosphere like nitrogen (N_2) can lead to the formation of pure metals or even metal carbides, where the dicarboxylate ligand serves as the carbon source.^[6]

Comparative Thermal Decomposition Data

The following table summarizes the decomposition temperatures and products for a range of dicarboxylic acid salts as determined by thermogravimetric analysis (TGA).

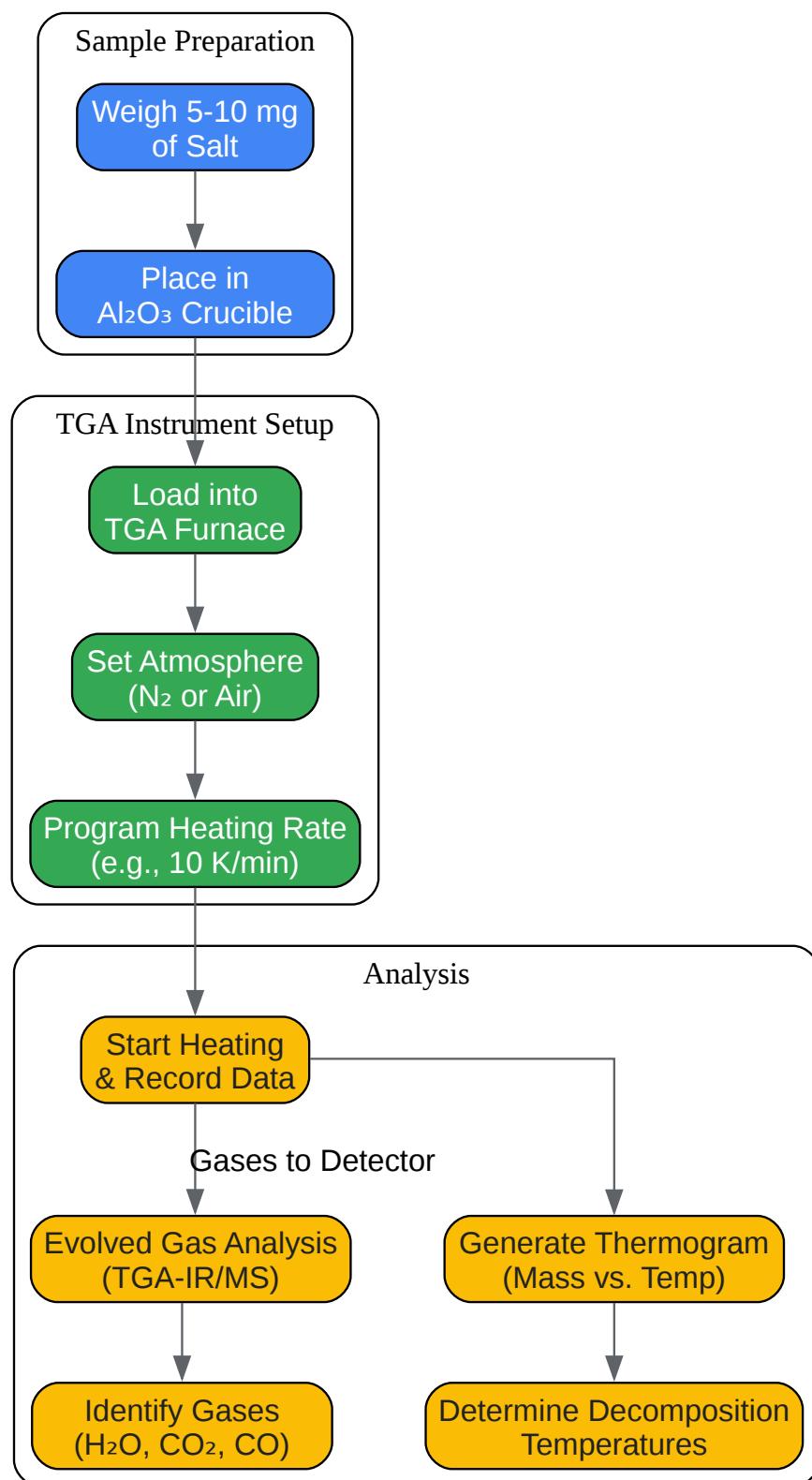
Dicarboxylic Acid Salt	Cation	Anion	Decomposition Temperature (°C)	Atmosphere	Final Product(s)	Reference(s)
Calcium Oxalate Monohydrate	Ca ²⁺	Oxalate	~170 (Dehydration), ~500 (to CaCO ₃), ~750 (to CaO)	Nitrogen	CaO	[7][8]
Iron(II) Succinate	Fe ²⁺	Succinate	500	Nitrogen	Fe ₃ C, then Fe	[6]
Iron(II) Fumarate	Fe ²⁺	Fumarate	550	Nitrogen	Fe ₃ C, then Fe	[6]
Cobalt(II) Succinate	Co ²⁺	Succinate	336	Nitrogen	Co	[6]
Cobalt(II) Fumarate	Co ²⁺	Fumarate	324	Nitrogen	Co	[6]
Nickel(II) Succinate	Ni ²⁺	Succinate	336	Nitrogen	Ni ₃ C, FCC-Ni, HCP-Ni	[6]
Nickel(II) Fumarate	Ni ²⁺	Fumarate	324	Nitrogen	FCC-Ni	[6]
Manganese(II) Malonate	Mn ²⁺	Malonate	~335	Air	Mn ₃ O ₄	[5]
Iron(II) Malonate	Fe ²⁺	Malonate	~400	Air	Fe ₂ O ₃	[5]
Cobalt(II) Malonate	Co ²⁺	Malonate	~340	Air	Co ₃ O ₄	[5]

Nickel(II) Malonate	Ni ²⁺	Malonate	~350	Air	NiO	[5]
Copper(II) Malonate	Cu ²⁺	Malonate	~520	Air	CuO	[5]
Zinc(II) Malonate	Zn ²⁺	Malonate	~450	Air	ZnO	[5]

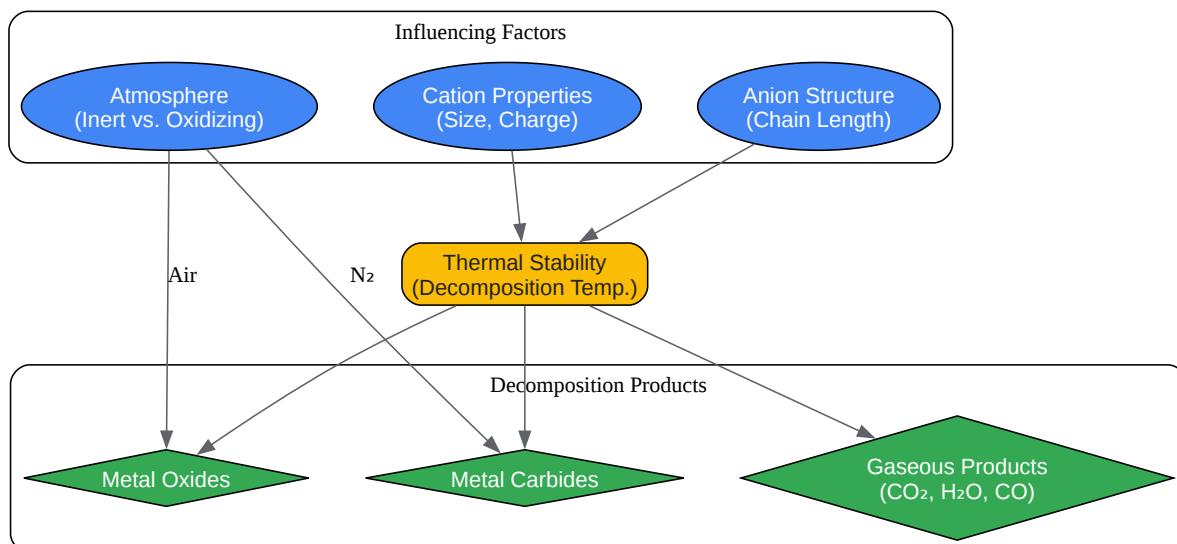
Experimental Protocols

The data presented in this guide are primarily obtained using Thermogravimetric Analysis (TGA), often coupled with other techniques like Differential Thermal Analysis (DTA) or Infrared Spectroscopy (IR) for evolved gas analysis.

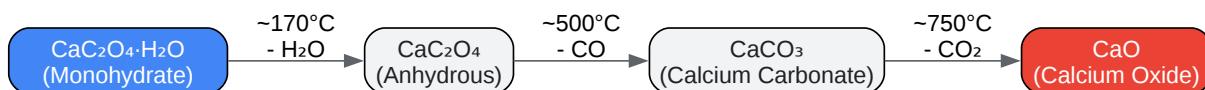
General Protocol for Thermogravimetric Analysis (TGA)


Thermogravimetric analysis is a technique where the mass of a sample is measured over time as the temperature changes.[9] This method is used to determine the temperatures at which chemical changes, such as decomposition, occur.[9]

- **Instrument Calibration:** Ensure the thermogravimetric analyzer is calibrated for mass and temperature. Calcium oxalate monohydrate is a common reference material for this purpose due to its well-defined, multi-step decomposition.[8][9]
- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) is placed into a crucible (e.g., alumina, Al₂O₃).[8]
- **Atmosphere Control:** The furnace is purged with a specific gas (e.g., nitrogen for an inert atmosphere, or air for an oxidizing one) at a controlled flow rate (e.g., 20-50 ml/min).[8]
- **Heating Program:** The sample is heated according to a predefined temperature program. A linear heating rate (e.g., 10 K/min) is most common.[8]
- **Data Acquisition:** The instrument records the sample's mass as a function of temperature. The resulting curve (thermogram) shows mass loss steps corresponding to dehydration, decomposition, or other reactions.


- Data Analysis: The onset temperature of decomposition is determined from the thermogram. The first derivative of the mass loss curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.[9] For coupled systems (e.g., TGA-IR), the evolved gases are simultaneously analyzed to identify the decomposition products (e.g., H₂O, CO₂, CO).[6][10]

Visualizations


The following diagrams illustrate key workflows and relationships in the study of thermal stability.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Analysis using TGA with Evolved Gas Analysis.

[Click to download full resolution via product page](#)

Caption: Factors influencing the thermal stability of dicarboxylic acid salts.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The thermal stability of alkaline earth metal carbonatesMgCO₃CaCO₃SrCO₃ class 11 chemistry JEE_Main [vedantu.com]
- 2. ck12.org [ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the formation of carbide crystal phases during the thermal decomposition of 3d transition metal dicarboxylate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. h-and-m-analytical.com [h-and-m-analytical.com]
- 10. Monitoring the formation of carbide crystal phases during the thermal decomposition of 3d transition metal dicarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Thermal Stability of Dicarboxylic Acid Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204607#comparative-thermal-stability-of-different-dicarboxylic-acid-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com